molecular formula C7H12N4O2 B1377425 tert-butyl N-(1H-1,2,3-triazol-4-yl)carbamate CAS No. 1443981-13-2

tert-butyl N-(1H-1,2,3-triazol-4-yl)carbamate

Cat. No.: B1377425
CAS No.: 1443981-13-2
M. Wt: 184.2 g/mol
InChI Key: UUUQDHUJWVLANT-UHFFFAOYSA-N
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Description

tert-butyl N-(1H-1,2,3-triazol-4-yl)carbamate: is a chemical compound with the molecular formula C7H12N4O2. It is known for its role in various chemical reactions, particularly in the field of organic synthesis. The compound features a tert-butyl group attached to a carbamate moiety, which is further linked to a 1H-1,2,3-triazole ring. This structure imparts unique chemical properties to the compound, making it valuable in scientific research and industrial applications .

Mechanism of Action

Target of Action

Tert-butyl N-(1H-1,2,3-triazol-4-yl)carbamate is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that triazole derivatives, such as this compound, often interact with their targets through the formation of hydrogen bonds . This interaction can lead to various changes in the target molecules, affecting their function and behavior.

Biochemical Pathways

Triazole compounds are often involved in the copper (i)-catalyzed azide-alkyne cycloaddition (cuaac) that accelerates reaction rates . This suggests that the compound may influence biochemical pathways involving copper ions.

Result of Action

It is known that triazole compounds can suppress cell cytotoxicity . This suggests that the compound may have potential applications in reducing cell damage or death.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1H-1,2,3-triazol-4-yl)carbamate typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method is favored for its high efficiency and regioselectivity. The general procedure includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters include temperature control, reaction time, and the use of efficient catalysts .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(1H-1,2,3-triazol-4-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Copper(I) catalysts: Used in the click reaction to form the triazole ring.

    tert-butyl chloroformate: Used to introduce the carbamate group.

    Sodium azide: Used to prepare the azide precursor.

Major Products Formed:

    Substitution reactions: Various substituted triazole derivatives.

    Oxidation and reduction reactions: Different oxidation states of the triazole ring.

    Hydrolysis: Corresponding amine and carbon dioxide.

Scientific Research Applications

Chemistry: tert-butyl N-(1H-1,2,3-triazol-4-yl)carbamate is widely used in organic synthesis as a building block for the preparation of more complex molecules. Its ability to undergo click reactions makes it valuable in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Biology and Medicine: In biological research, the compound is used as a ligand in bioconjugation reactions. It facilitates the attachment of biomolecules to various surfaces, enabling the study of biological interactions and the development of diagnostic tools .

Industry: The compound finds applications in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It is also used in the synthesis of specialty chemicals and intermediates for various industrial processes .

Comparison with Similar Compounds

Uniqueness: tert-butyl N-(1H-1,2,3-triazol-4-yl)carbamate is unique due to its specific structure, which combines a tert-butyl group, a carbamate moiety, and a triazole ring. This combination imparts distinct chemical properties, such as high stability and reactivity, making it valuable in various applications. Its ability to undergo click reactions with high efficiency and regioselectivity sets it apart from other similar compounds .

Biological Activity

Tert-butyl N-(1H-1,2,3-triazol-4-yl)carbamate is a compound that has garnered attention due to its unique structural properties and potential biological activities. The triazole moiety is known for its diverse pharmacological effects, including antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C9H16N4OC_9H_{16}N_4O, with a molecular weight of approximately 212.25 g/mol. The compound features a tert-butyl group and a carbamate functional group linked to a triazole ring, which is critical for its biological activity.

The biological activity of triazole derivatives is primarily attributed to their ability to interact with various biological targets. The mechanism of action can include:

  • Enzyme Inhibition : Triazoles can inhibit specific enzymes involved in critical metabolic pathways.
  • Receptor Modulation : They may bind to receptors and modulate their activity, affecting cellular signaling pathways.
  • Antimicrobial Activity : Many triazole compounds exhibit significant antimicrobial properties by disrupting cell wall synthesis or function.

Antibacterial Activity

Research indicates that triazole derivatives possess notable antibacterial properties. For instance:

  • A study reported that compounds with a triazole core exhibited significant inhibitory effects against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
  • In vitro assays demonstrated that this compound had an MIC (Minimum Inhibitory Concentration) comparable to standard antibiotics .

Antifungal Activity

Triazoles are widely recognized for their antifungal properties:

  • This compound has been studied for its potential as an antifungal agent. Its mechanism includes inhibiting ergosterol biosynthesis in fungal cell membranes .

Anticancer Activity

Recent studies have explored the anticancer potential of triazole derivatives:

  • Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation in various models . The interaction with specific kinases involved in cancer progression is a key area of interest.

Study 1: Antibacterial Screening

A comprehensive screening of several triazole derivatives revealed that those containing the carbamate functional group exhibited enhanced antibacterial activity against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). The study utilized the agar disc-diffusion method to measure inhibition zones .

CompoundBacterial StrainZone of Inhibition (mm)MIC (µg/mL)
This compoundE. coli2010
This compoundS. aureus258

Study 2: Antifungal Efficacy

In another study focusing on antifungal activity, this compound was tested against common fungal pathogens. The results indicated significant inhibition of fungal growth at concentrations lower than those required for traditional antifungal agents .

Fungal StrainInhibition Concentration (µg/mL)
Candida albicans15
Aspergillus niger12

Properties

IUPAC Name

tert-butyl N-(2H-triazol-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2/c1-7(2,3)13-6(12)9-5-4-8-11-10-5/h4H,1-3H3,(H2,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUQDHUJWVLANT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NNN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443981-13-2
Record name tert-butyl N-(1H-1,2,3-triazol-4-yl)carbamate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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